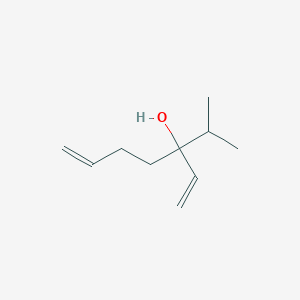![molecular formula C11H8F7NO2 B14518442 2-[(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)oxy]-N-phenylacetamide CAS No. 62656-67-1](/img/structure/B14518442.png)
2-[(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)oxy]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)oxy]-N-phenylacetamide is a chemical compound known for its unique structure and properties It contains a heptafluoropropane group, which contributes to its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)oxy]-N-phenylacetamide typically involves the reaction of heptafluoropropane with phenylacetamide under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining high standards of safety and environmental compliance. The industrial production methods are designed to maximize output and minimize waste, making the process economically viable.
Chemical Reactions Analysis
Types of Reactions
2-[(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)oxy]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The heptafluoropropane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions vary based on the specific reaction and conditions. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)oxy]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of 2-[(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)oxy]-N-phenylacetamide involves its interaction with specific molecular targets. The heptafluoropropane group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The compound’s effects are mediated through its binding to target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,3,3,3-Heptafluoropropane: A related compound with similar structural features but different applications.
2-methyl-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline: Another compound with a heptafluoropropane group, used in different contexts.
Uniqueness
2-[(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)oxy]-N-phenylacetamide stands out due to its specific combination of functional groups, which confer unique reactivity and stability. Its versatility in various applications, from organic synthesis to industrial production, highlights its significance in scientific research and industry.
Properties
CAS No. |
62656-67-1 |
|---|---|
Molecular Formula |
C11H8F7NO2 |
Molecular Weight |
319.17 g/mol |
IUPAC Name |
2-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)-N-phenylacetamide |
InChI |
InChI=1S/C11H8F7NO2/c12-9(10(13,14)15,11(16,17)18)21-6-8(20)19-7-4-2-1-3-5-7/h1-5H,6H2,(H,19,20) |
InChI Key |
AULFSFAAKNRJFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC(C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


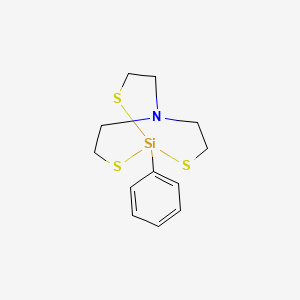


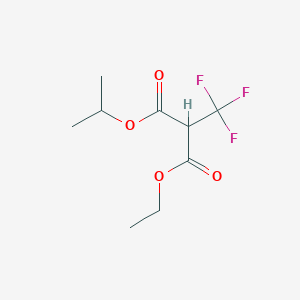
![Ethyl 3-[4-(bromomethyl)phenyl]-2-cyanoprop-2-enoate](/img/structure/B14518377.png)
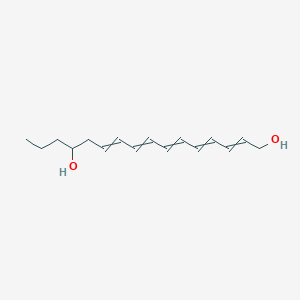
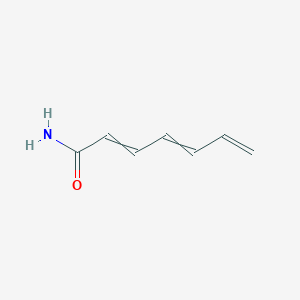
![2-Cyano-3-{4-[2-(4-nitrophenyl)ethenyl]phenyl}prop-2-enamide](/img/structure/B14518393.png)
![1-[(2,2-Dichloroethenyl)oxy]-2-methylpropane](/img/structure/B14518397.png)

![N-[2-(4-Acetylphenyl)ethyl]benzamide](/img/structure/B14518419.png)
